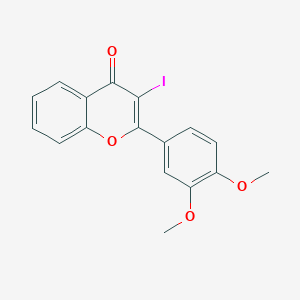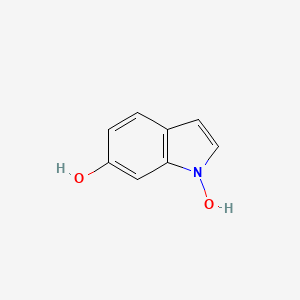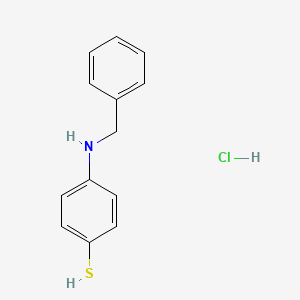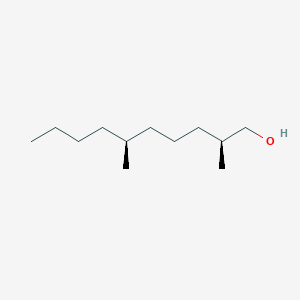
(2S,6S)-2,6-Dimethyldecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-Dimethyldecan-1-OL is an organic compound with the molecular formula C12H26O It is a chiral alcohol, meaning it has two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyldecan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of Grignard reagents, where the corresponding alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with an aldehyde to produce the alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of ketones using alcohol dehydrogenases or ketoreductases can provide high yields of the desired enantiomer. This method is preferred due to its efficiency and the ability to produce the compound in an environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Dimethyldecan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form the corresponding ketone.
Reduction: Reduction of the ketone back to the alcohol can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Major Products Formed
The major products formed from these reactions include the corresponding ketone, alkyl chloride, and other substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(2S,6S)-2,6-Dimethyldecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2S,6S)-2,6-Dimethyldecan-1-OL exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzymatic activity and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,6R)-2,6-Dimethyldecan-1-OL
- (2S,6S)-2,6-Dimethylpiperidine hydrochloride
- (2S,6S)-2,6-Diaminoheptanedioate
Uniqueness
(2S,6S)-2,6-Dimethyldecan-1-OL is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomers and other similar compounds. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research.
Properties
CAS No. |
647035-21-0 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethyldecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-7-11(2)8-6-9-12(3)10-13/h11-13H,4-10H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
RUEFUQTUVBKNTH-RYUDHWBXSA-N |
Isomeric SMILES |
CCCC[C@H](C)CCC[C@H](C)CO |
Canonical SMILES |
CCCCC(C)CCCC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
![N-[(E)-Aminomethylidene]methanethioamide](/img/structure/B12599189.png)
![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)
![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)
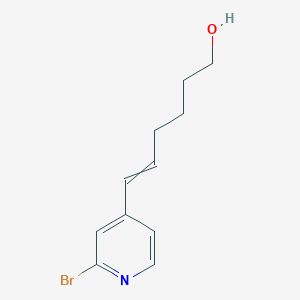
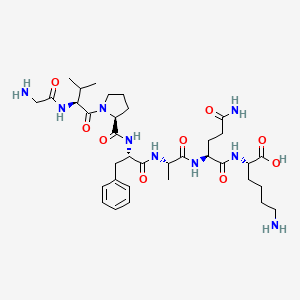
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
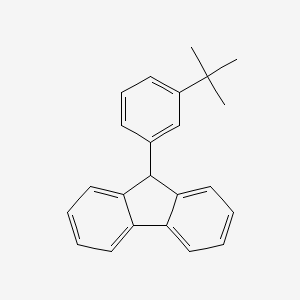
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
